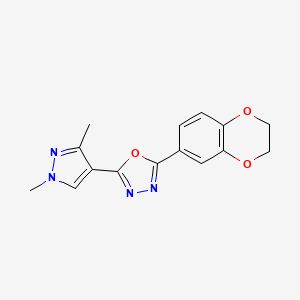
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzodioxin moiety, a pyrazolyl group, and an oxadiazole ring, making it a subject of interest for its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the benzodioxin core. This can be achieved through the reaction of 1,4-benzodioxane with appropriate reagents under controlled conditions. The pyrazolyl group can be introduced through a cyclization reaction involving hydrazine and a suitable carbonyl compound. Finally, the oxadiazole ring is formed through a dehydration reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography would be necessary to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzodioxin moiety can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be performed on the oxadiazole ring to produce reduced analogs.
Substitution: : Substitution reactions can occur at different positions on the benzodioxin and pyrazolyl groups, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: : Various alkyl halides and aryl halides can be used as electrophiles, with conditions such as refluxing in an inert solvent.
Major Products Formed
Oxidation: : Formation of hydroxylated or carboxylated derivatives.
Reduction: : Production of reduced oxadiazole derivatives.
Substitution: : Introduction of alkyl or aryl groups at specific positions on the molecule.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine
The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism by which 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can act as a ligand for certain receptors, while the benzodioxin moiety can influence enzyme activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)
Benzo-1,4-dioxane derivatives
Uniqueness
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(1,3-dimethylpyrazol-4-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-9-11(8-19(2)18-9)15-17-16-14(22-15)10-3-4-12-13(7-10)21-6-5-20-12/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVJYBRMCWDEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN=C(O2)C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,4-difluorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4791358.png)

![4-[(3-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide](/img/structure/B4791371.png)
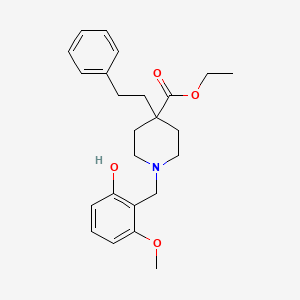
![4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}MORPHOLINE](/img/structure/B4791389.png)
![N-(1,3-benzothiazol-2-yl)-6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4791401.png)
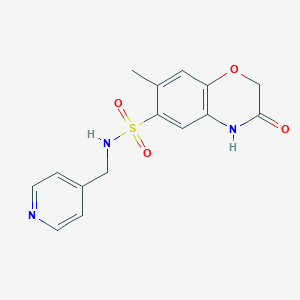

![(5Z)-1-(2,4-dichlorophenyl)-5-[(2-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4791412.png)
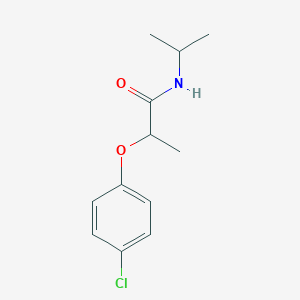
![tert-butyl 2-({[5-[(dimethylamino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4791429.png)
![4-(2,5-dimethoxybenzoyl)-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)benzamide](/img/structure/B4791445.png)
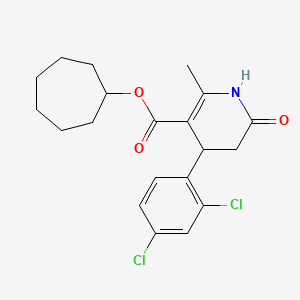
![N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4791459.png)
